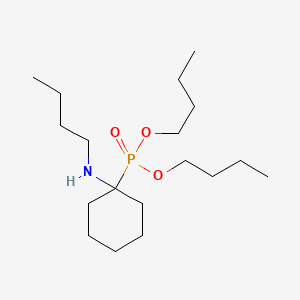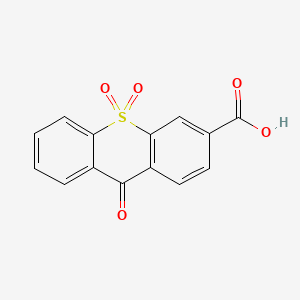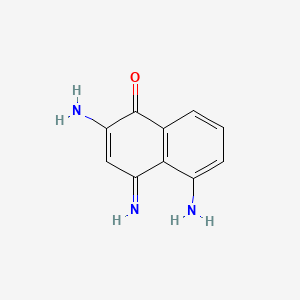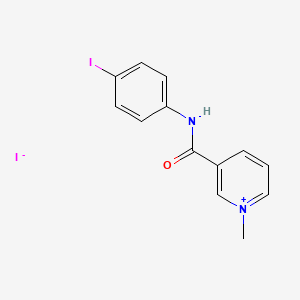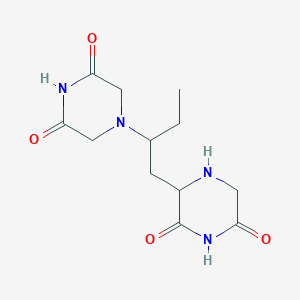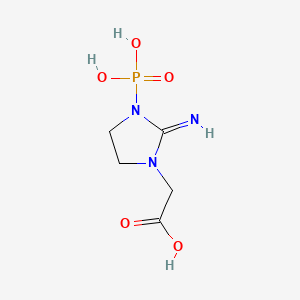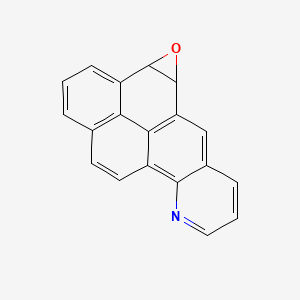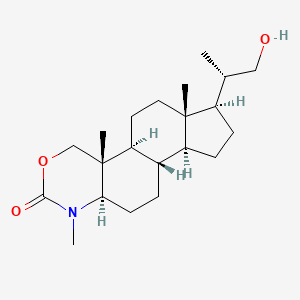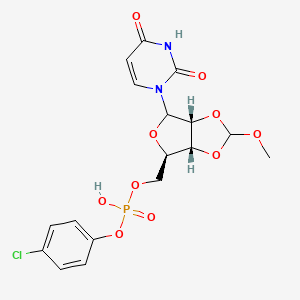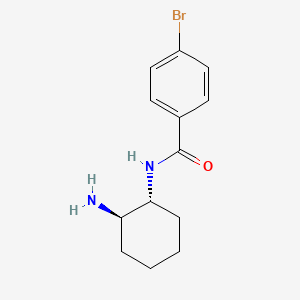
1-Butyl-4-(4-dimethylaminophenyl)-3-(4-trifluoromethylphenoxymethyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NNC-09-0026 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed . Industrial production methods are also not widely available, as the compound is primarily used for research purposes .
Chemical Reactions Analysis
NNC-09-0026 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: NNC-09-0026 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NNC-09-0026 has several scientific research applications, including:
Neuroprotection: It has been shown to reduce infarct size and neurological deficits in animal models of stroke by inhibiting neuronal calcium influx.
Pharmacological Studies: The compound is used to study the effects of calcium channel blockers on neuronal activity and cardiovascular parameters.
Drug Development: NNC-09-0026 serves as a lead compound for the development of new drugs targeting neuronal calcium channels.
Mechanism of Action
NNC-09-0026 exerts its effects by selectively blocking voltage-operated calcium channels on nerve cells . This inhibition reduces calcium influx into neurons, which is crucial for preventing excessive calcium entry that can lead to neuronal damage . The compound binds to specific sites on the calcium channels, thereby preventing their activation and subsequent calcium entry .
Comparison with Similar Compounds
NNC-09-0026 is unique in its selective inhibition of neuronal calcium channels. Similar compounds include:
Phencyclidine: Another calcium channel blocker with neuroprotective effects.
Nitrendipine: A calcium channel blocker used in cardiovascular research.
Omega-conotoxin: A peptide that blocks calcium channels and is used in neuropharmacological studies.
Compared to these compounds, NNC-09-0026 exhibits a higher selectivity for neuronal calcium channels and has shown promising results in reducing infarct size and neurological deficits in animal models of stroke .
Properties
CAS No. |
141360-03-4 |
|---|---|
Molecular Formula |
C25H35Cl2F3N2O |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-[(3R,4S)-1-butyl-3-[[4-(trifluoromethyl)phenoxy]methyl]piperidin-4-yl]-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C25H33F3N2O.2ClH/c1-4-5-15-30-16-14-24(19-6-10-22(11-7-19)29(2)3)20(17-30)18-31-23-12-8-21(9-13-23)25(26,27)28;;/h6-13,20,24H,4-5,14-18H2,1-3H3;2*1H/t20-,24-;;/m1../s1 |
InChI Key |
VAJHWBBBDAHYRE-OYNPXDHBSA-N |
SMILES |
CCCCN1CCC(C(C1)COC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)N(C)C.Cl.Cl |
Isomeric SMILES |
CCCCN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)N(C)C.Cl.Cl |
Canonical SMILES |
CCCCN1CCC(C(C1)COC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)N(C)C.Cl.Cl |
Key on ui other cas no. |
141360-03-4 |
Synonyms |
1-butyl-4-(4-dimethylaminophenyl)-3-(4-trifluoromethylphenoxymethyl)piperidine dihydrochloride NNC 09-0026 NNC-09-0026 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid](/img/structure/B1195980.png)
